

optimizing SP-141 dosage for minimal toxicity in animal models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SP-141

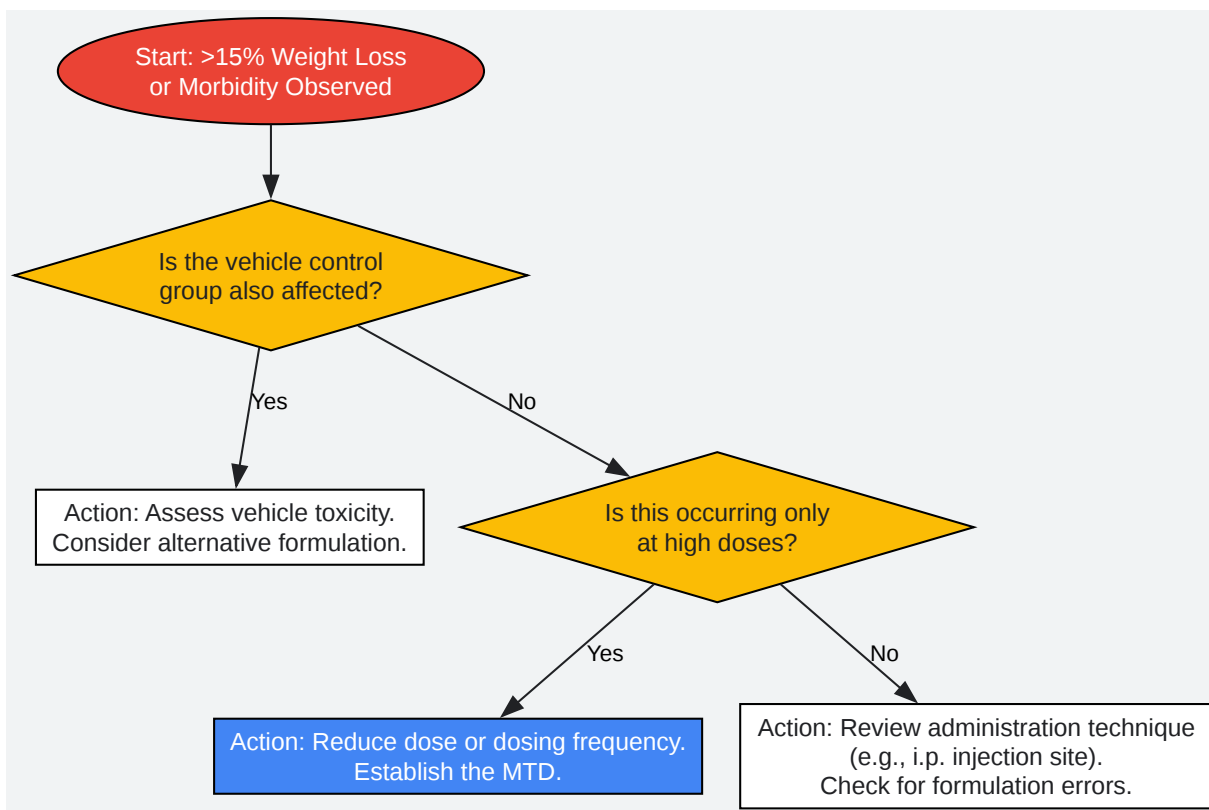
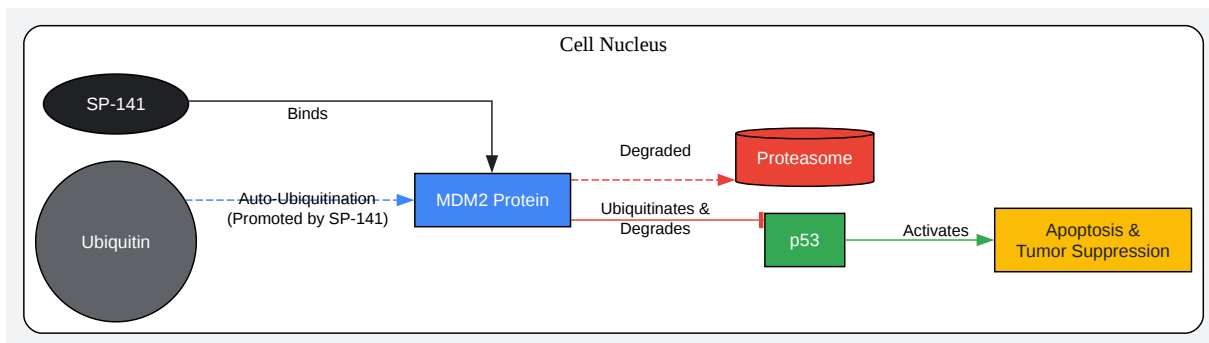
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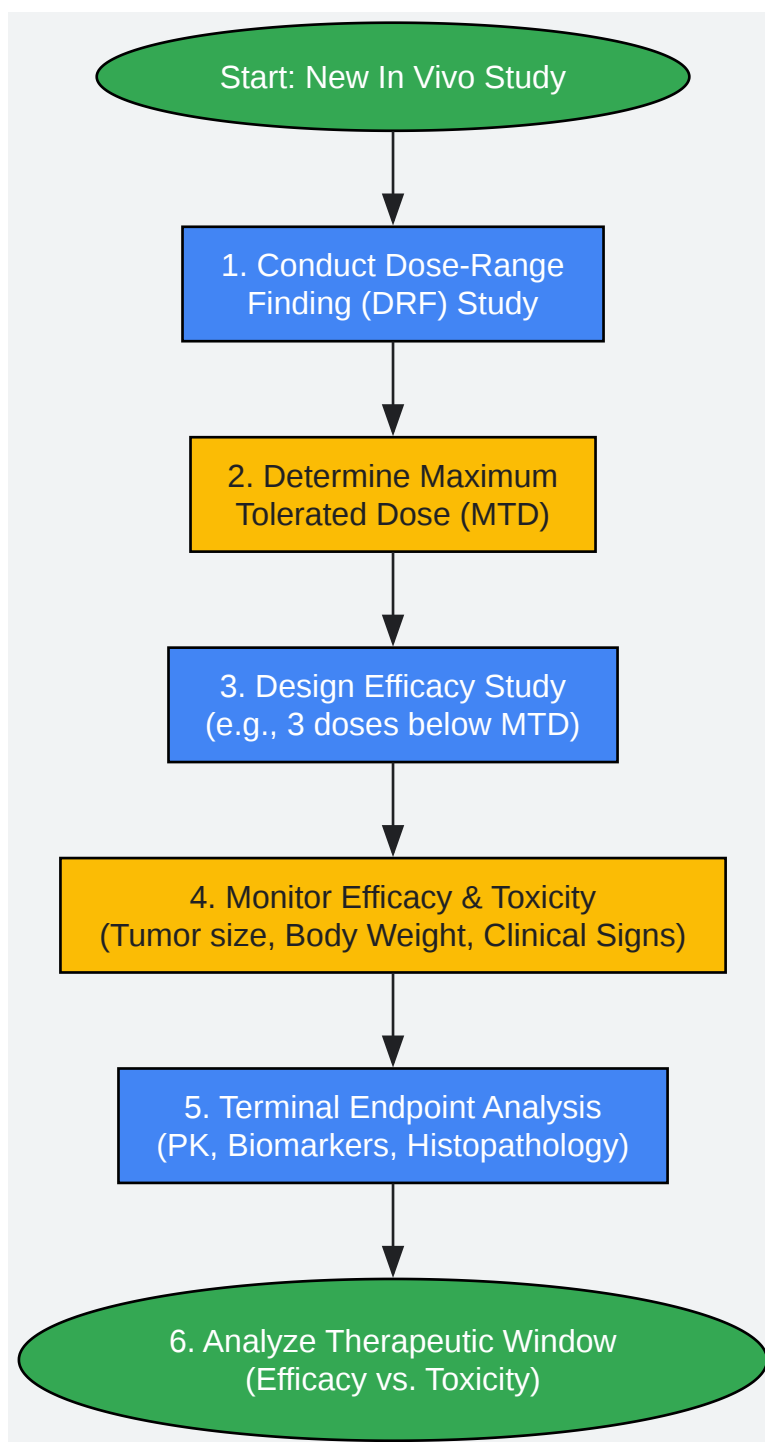
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Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **SP-141**?

SP-141 is a small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2).[1][2] Unlike conventional inhibitors that block the MDM2-p53 interaction, **SP-141** directly binds to the MDM2 protein, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in MDM2 levels leads to an anti-tumor effect, which has been observed in cancer models, including those with mutant or deficient p53.[2]





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- To cite this document: BenchChem. [optimizing SP-141 dosage for minimal toxicity in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610929#optimizing-sp-141-dosage-for-minimal-toxicity-in-animal-models]

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